2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride
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Overview
Description
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride is a bioactive chemical compoundThe compound has a molecular formula of C21H35ClN2O3 and a molecular weight of 398.972 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride involves multiple steps. The process typically starts with the preparation of Carbanilic acid, followed by the introduction of the hexyloxy group and the piperidinoethyl ester. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, sulfate
Uniqueness
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which may influence its solubility, stability, and bioactivity compared to similar compounds .
Properties
CAS No. |
80171-78-4 |
---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |
InChI Key |
BZYNGDAITBUCJP-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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